DSP-1053

Antidepressant efficacy Forced swimming test Onset of action

DSP-1053 is a rationally optimized benzylpiperidine delivering a unique dual pharmacological fingerprint: potent SERT inhibition (Ki=1.02 nM) combined with 5-HT1A partial agonism (Ki=5.05 nM; IA=70%). Unlike pure SSRIs, this compound demonstrates accelerated antidepressant onset in rodent forced-swim and olfactory bulbectomy models and displays an adaptive tolerability profile that reduces emetic liability upon repeated dosing. For laboratories investigating rapid-acting serotonergic mechanisms or benchmarking novel SERT/5-HT1A agents, DSP-1053 provides a well-characterized reference tool with published in vitro and in vivo datasets and reduced CYP2D6 metabolic liability.

Molecular Formula C26H32BrNO4
Molecular Weight 502.4 g/mol
Cat. No. B8105912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP-1053
Molecular FormulaC26H32BrNO4
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br
InChIInChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3
InChIKeyZSVLGHSNQJYODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DSP-1053 Procurement Guide: A Benzylpiperidine-Derived Dual SERT Inhibitor and 5-HT1A Partial Agonist


DSP-1053 is a novel benzylpiperidine derivative developed by Sumitomo Dainippon Pharma as an antidepressant candidate with a dual pharmacological mechanism: potent inhibition of the serotonin transporter (SERT) combined with partial agonism at the 5-HT1A receptor [1]. The compound was rationally optimized from its predecessor SMP-304 specifically to reduce CYP2D6-mediated metabolic liability while enhancing SERT/5-HT1A binding affinity [2]. DSP-1053 advanced to Phase 1 clinical evaluation before development was discontinued by the sponsor . For research procurement, DSP-1053 serves as a valuable tool compound for investigating the therapeutic implications of combined SERT blockade and 5-HT1A partial agonism in preclinical models of depression and serotonergic neurotransmission.

Why Paroxetine and Other Selective Serotonin Reuptake Inhibitors Cannot Substitute for DSP-1053 in Preclinical Models


Substituting DSP-1053 with a conventional selective serotonin reuptake inhibitor (SSRI) such as paroxetine fundamentally alters the pharmacological intervention being studied. DSP-1053 is not merely a SERT inhibitor; its 5-HT1A partial agonism (intrinsic activity of 70.0 ± 6.3%) distinguishes it from pure reuptake blockers [1]. This dual mechanism produces divergent outcomes in preclinical models: in the rat forced swimming test, DSP-1053 (1 mg/kg) required only 2 weeks to significantly reduce immobility, whereas paroxetine (3 and 10 mg/kg) required 3 weeks [1]. Furthermore, repeated dosing with DSP-1053 decreased vomiting episodes in animal models, an adaptation not observed with paroxetine, suggesting that 5-HT1A receptor engagement meaningfully modulates both therapeutic onset and tolerability profiles [1]. Procurement of an SSRI as a substitute would therefore confound any study designed to interrogate the specific contributions of combined SERT inhibition and 5-HT1A partial agonism.

DSP-1053 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Accelerated Behavioral Onset in Rodent Forced Swimming Test: DSP-1053 vs. Paroxetine

In the rat forced swimming test, DSP-1053 demonstrated a faster onset of antidepressant-like behavioral effects compared to the SSRI paroxetine. DSP-1053 administered at 1 mg/kg significantly reduced immobility time after 2 weeks of treatment, whereas paroxetine required 3 weeks of administration at higher doses (3 and 10 mg/kg) to achieve a significant reduction [1].

Antidepressant efficacy Forced swimming test Onset of action

Differential Tolerability Profile: Adaptive Reduction in Emesis with Repeated Dosing vs. Paroxetine

Multiple treatment with DSP-1053 decreased the number of vomiting episodes in animal models, an adaptive tolerability improvement not observed with paroxetine. While a single administration of DSP-1053 induced emesis and vomiting in rats and Suncus murinus, repeated dosing led to a reduction in vomiting episodes, whereas paroxetine did not exhibit this adaptive reduction [1].

Emesis Tolerability 5-HT1A receptor adaptation

Reduced CYP2D6 Metabolic Liability: Optimization from SMP-304 Predecessor

DSP-1053 was specifically designed to overcome the CYP2D6 metabolic liability of its predecessor SMP-304. SMP-304 was mostly metabolized by CYP2D6, raising concerns about interindividual variability in efficacy and increased side effect risk. Rational structural optimization led to DSP-1053, which exhibits low CYP2D6 metabolic contribution [1].

CYP2D6 metabolism Pharmacogenomics Drug-drug interaction

Dual-Target Engagement Profile: SERT Inhibition with Quantified 5-HT1A Partial Agonism

DSP-1053 exhibits a defined dual pharmacological profile with quantitative binding affinities and functional activity. The compound binds human SERT with a Ki of 1.02 ± 0.06 nM and the human 5-HT1A receptor with a Ki of 5.05 ± 1.07 nM, while demonstrating an intrinsic activity for 5-HT1A receptors of 70.0 ± 6.3% and SERT inhibition with an IC50 of 2.74 ± 0.41 nM [1].

SERT inhibition 5-HT1A partial agonism Receptor binding

Olfactory Bulbectomy Model: Earlier Emotional Score Reduction vs. Paroxetine

In the rat olfactory bulbectomy model, DSP-1053 reduced both emotional scores and open field activity after 1 and 2 weeks of administration, whereas paroxetine required 2 weeks to demonstrate similar beneficial effects [1].

Olfactory bulbectomy Emotional behavior Antidepressant onset

Optimal Research Application Scenarios for DSP-1053 Procurement


Investigating Rapid-Onset Antidepressant Mechanisms in Rodent Behavioral Models

DSP-1053 is particularly suited for studies examining accelerated therapeutic onset in depression models. In the rat forced swimming test, DSP-1053 achieved significant immobility reduction after 2 weeks at 1 mg/kg, whereas paroxetine required 3 weeks at higher doses (3-10 mg/kg). Similarly, in the olfactory bulbectomy model, DSP-1053 reduced emotional scores after 1 week compared to 2 weeks for paroxetine [1]. Researchers investigating the neurobiological substrates of rapid antidepressant response should consider DSP-1053 as a reference dual-mechanism compound.

Studying 5-HT1A Receptor-Mediated Tolerability Adaptation in Emesis Models

DSP-1053 exhibits a unique adaptive tolerability profile in which repeated dosing reduces vomiting episodes in rats and Suncus murinus—an effect not observed with paroxetine [1]. This makes DSP-1053 a valuable tool for research programs focused on understanding 5-HT1A autoreceptor desensitization mechanisms and their relationship to gastrointestinal tolerability. Studies designed to compare acute versus chronic emetic responses to serotonergic agents should prioritize DSP-1053 over pure SSRIs due to this documented adaptive response.

Comparative Pharmacology Studies of SERT/5-HT1A Dual-Mechanism Compounds

With precisely quantified binding parameters (SERT Ki = 1.02 ± 0.06 nM; 5-HT1A Ki = 5.05 ± 1.07 nM; intrinsic activity = 70.0 ± 6.3%) and SERT inhibition potency (IC50 = 2.74 ± 0.41 nM) [1], DSP-1053 serves as a well-characterized reference compound for comparative studies evaluating other dual SERT/5-HT1A agents. Its benzylpiperidine scaffold and defined pharmacological fingerprint enable researchers to benchmark novel compounds against a standard with published in vitro and in vivo datasets.

Investigating CYP2D6-Independent Serotonergic Pharmacology in Preclinical Models

DSP-1053 was rationally designed to minimize CYP2D6 metabolic contribution, addressing a key limitation of its predecessor SMP-304 [2]. For studies where consistent pharmacokinetic exposure across subjects with varying CYP2D6 genotypes is desired, DSP-1053 offers a tool compound with reduced susceptibility to this polymorphic enzyme. Researchers investigating the relationship between CYP2D6 status and serotonergic drug response may use DSP-1053 as a comparator to compounds with higher CYP2D6 dependence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSP-1053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.